molecular formula C18H12Br4O6 B13835068 Bis(3,5-dibromo-2-hydroxybenzyl) fumarate

Bis(3,5-dibromo-2-hydroxybenzyl) fumarate

Cat. No.: B13835068
M. Wt: 643.9 g/mol
InChI Key: HMVBUCRJXYETAA-OWOJBTEDSA-N
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Description

2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple bromine atoms and carboxylic acid groups, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester typically involves the esterification of 2-Butenedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical responses. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester lies in its specific arrangement of bromine atoms and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C18H12Br4O6

Molecular Weight

643.9 g/mol

IUPAC Name

bis[(3,5-dibromo-2-hydroxyphenyl)methyl] (E)-but-2-enedioate

InChI

InChI=1S/C18H12Br4O6/c19-11-3-9(17(25)13(21)5-11)7-27-15(23)1-2-16(24)28-8-10-4-12(20)6-14(22)18(10)26/h1-6,25-26H,7-8H2/b2-1+

InChI Key

HMVBUCRJXYETAA-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1COC(=O)C=CC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Origin of Product

United States

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